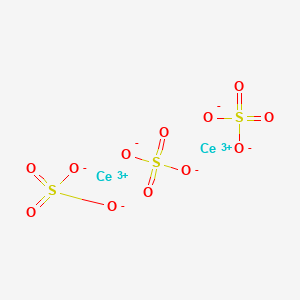
Cerium sulfate
Katalognummer B080347
Molekulargewicht: 238.20 g/mol
InChI-Schlüssel: RWACICCRNCPMDT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Patent
US05573673
Procedure details


An aqueous phosphoric acid solution prepared by diluting 200 ml of phosphoric acid solution in a concentration of 14 moles/liter by adding water to make up a volume of 500 ml was introduced into a three-necked flask of 1 liter capacity and heated and kept at 90° C. An aqueous solution of cerium (IV) sulfate, which was prepared separately by dissolving 22.9 g of a reagent-grade cerium (IV) sulfate monohydrate having a purity of 95% in 500 ml of water with admixture of 16 ml of a 18 moles/liter aqueous solution of sulfuric acid, was added dropwise into the aqueous phosphoric acid solution under agitation at a rate of 4 ml per minute so that precipitates were formed in the mixture. After completion of the dropwise addition of the cerium sulfate solution, the mixture in the flask was agitated for further 8 hours by keeping the temperature at 90° C. followed by filtration to collect the precipitates which were thoroughly washed with water and dried at room temperature.



[Compound]
Name
reagent-grade
Quantity
22.9 g
Type
reactant
Reaction Step Four



[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four



Identifiers


|
REACTION_CXSMILES
|
P(=O)(O)(O)O.O.[S:7]([O-:11])([O-:10])(=[O:9])=[O:8].[Ce+4:12].[S:13]([O-:17])([O-:16])(=[O:15])=[O:14].S([O-])([O-])(=O)=O.[Ce+3].S([O-])([O-])(=O)=O.S([O-])([O-])(=O)=O.[Ce+3]>O.S(=O)(=O)(O)O>[S:7]([O-:11])([O-:10])(=[O:9])=[O:8].[Ce+4:12].[S:13]([O-:17])([O-:16])(=[O:15])=[O:14] |f:1.2.3.4,5.6.7.8.9,12.13.14|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
P(O)(O)(O)=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Three
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
P(O)(O)(O)=O
|
Step Four
[Compound]
|
Name
|
reagent-grade
|
|
Quantity
|
22.9 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O.S(=O)(=O)([O-])[O-].[Ce+4].S(=O)(=O)([O-])[O-]
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
[Compound]
|
Name
|
aqueous solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
S(O)(O)(=O)=O
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
P(O)(O)(O)=O
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)([O-])[O-].[Ce+3].S(=O)(=O)([O-])[O-].S(=O)(=O)([O-])[O-].[Ce+3]
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture in the flask was agitated for further 8 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was introduced into a three-necked flask of 1 liter capacity
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
kept at 90° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
that precipitates
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
were formed in the mixture
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at 90° C.
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
followed by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to collect the
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
precipitates which
|
WASH
|
Type
|
WASH
|
|
Details
|
were thoroughly washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried at room temperature
|
Outcomes


Product
Details
Reaction Time |
8 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
S(=O)(=O)([O-])[O-].[Ce+4].S(=O)(=O)([O-])[O-]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

